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This technical support center provides troubleshooting guides and frequently asked questions

to help researchers, scientists, and drug development professionals resolve phasing errors in

DEPT-135 (Distortionless Enhancement by Polarization Transfer) NMR spectra.

Troubleshooting Guide: Phasing Errors in DEPT-135
Spectra
Phasing problems are a common issue in DEPT-135 experiments, leading to difficulty in

distinguishing between CH, CH₂, and CH₃ signals. This guide provides a step-by-step

approach to identifying and resolving these errors.

Problem: Peaks in the DEPT-135 spectrum are not correctly phased, making it difficult to

assign carbon multiplicities. In an ideal DEPT-135 spectrum, CH and CH₃ peaks should be

positive, while CH₂ peaks should be negative.[1][2][3]

Initial Checks:

Visual Inspection: Carefully examine the entire spectrum. Are all peaks of a certain type

(e.g., all expected CH₂ signals) incorrectly phased, or is it a random issue across the

spectrum?

Processing Parameters: Review the processing parameters, particularly the phase correction

routine that was applied. Automatic phase correction algorithms can sometimes fail for DEPT

spectra due to the presence of both positive and negative peaks.[4][5]
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Troubleshooting Workflow
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Figure 1. A flowchart outlining the troubleshooting steps for phasing errors in DEPT-135

spectra.

Frequently Asked Questions (FAQs)
Q1: Why are my CH/CH₃ peaks negative and my CH₂ peaks positive in my DEPT-135

spectrum?

This is a classic symptom of a 180-degree phase inversion. This can often be corrected by

manually adjusting the zero-order phase correction (phc0) in your NMR processing software.[6]

Sometimes, automatic phasing routines misinterpret the spectrum and invert it.[4]
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Q2: Some of my CH₂ or CH₃ peaks are showing up in my DEPT-90 spectrum. What's wrong?

The DEPT-90 experiment is designed to only show CH signals.[7][8] The appearance of CH₂ or

CH₃ signals, even as small positive or negative peaks, is a strong indication of miscalibrated ¹H

pulse widths.[4] The DEPT-90 sequence is particularly sensitive to the accuracy of the 90°

proton pulse. Recalibrating this pulse is the recommended solution.

Q3: The phasing is inconsistent across my DEPT-135 spectrum. Some peaks are correctly

phased, while others are not.

This can be caused by a few factors:

First-order phase errors: These errors are frequency-dependent, meaning the phase error

increases for peaks further away from the spectral center.[9] This can be addressed by

adjusting the first-order phase correction (phc1).

Large variations in ¹J(C,H) coupling constants: The DEPT experiment is optimized for a

specific one-bond carbon-proton coupling constant, typically around 145 Hz.[10] If your

molecule contains carbons with ¹J(C,H) values that deviate significantly from this, such as in

terminal alkynes (~250 Hz), they may appear with anomalous phases.[7][10]

Q4: My quaternary carbons are appearing in the DEPT-135 spectrum. Why is this happening?

Ideally, quaternary carbons should be absent from all DEPT spectra as they lack attached

protons for polarization transfer.[8][11] Their appearance could be due to imperfect pulse

calibration or pulse sequence timings. However, a more modern experiment, DEPTQ, is

designed to show quaternary carbons (typically 180 degrees out of phase with CH/CH₃) along

with other carbon signals, which can be a useful alternative.[12]

Data Presentation: Expected vs. Erroneous Phasing
The following table summarizes the expected signal phases in a correctly phased DEPT-135

spectrum and common phasing error patterns.
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Carbon Type
Expected Phase in
DEPT-135

Common Phasing
Error Appearance

Potential Cause

CH Positive Negative or distorted

180° phase inversion,

incorrect first-order

phase correction.

CH₂ Negative Positive or distorted

180° phase inversion,

miscalibrated pulses,

incorrect first-order

phase correction.

CH₃ Positive Negative or distorted

180° phase inversion,

incorrect first-order

phase correction.

Quaternary (C) Absent Present

Imperfect pulse

sequence, or use of a

DEPTQ sequence.

Experimental Protocols
Standard DEPT-135 Experimental Protocol
This is a generalized protocol. Specific parameters may need to be optimized for your

instrument and sample.

Sample Preparation: Prepare your sample as you would for a standard ¹³C NMR experiment.

Initial Setup:

Lock and shim the spectrometer on your sample.[13]

Acquire a standard ¹H spectrum to determine the proton spectral width.

Acquire a standard broadband-decoupled ¹³C spectrum. This is useful for comparison and

for setting the correct spectral width and offset for the DEPT experiment.[13]

Pulse Calibration:
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Accurately calibrate the 90° pulse widths for both ¹H and ¹³C channels. This is crucial for

clean spectral editing.[11][14]

DEPT-135 Parameter Setup:

Load a standard DEPT-135 parameter set.[13]

Set the pulse program to dept135.

Ensure the spectral width and offset are appropriate for your sample, based on the ¹³C

spectrum.

The delay d2 (or equivalent) is related to the ¹J(C,H) coupling constant (d2 = 1/(2J)). A

typical value is set for an average J-coupling of ~145 Hz.

Set an appropriate relaxation delay (d1) and number of scans (ns).

Acquisition: Start the acquisition.

Processing:

Apply Fourier transformation.

Manually phase the spectrum. It is often best to start by setting the zero-order and first-

order phase corrections to zero.[10] Select a known CH or CH₃ peak and adjust the zero-

order correction to make it positive. Then, adjust the first-order correction to flatten the

baseline across the spectrum. Ensure that known CH₂ peaks are negative.[15]

Apply baseline correction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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